molecular formula C7H12ClN3O B1485421 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride CAS No. 2109162-40-3

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride

Cat. No. B1485421
CAS RN: 2109162-40-3
M. Wt: 189.64 g/mol
InChI Key: FQFNSRUVNIYHDQ-UHFFFAOYSA-N
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Description

“1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride” is a unique compound with potential applications in various fields . Its IUPAC name is 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride . The molecular weight of this compound is 226.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O.2ClH/c11-7-5-1-3-8-4-2-6(5)9-10-7;;/h8H,1-4H2,(H2,9,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular formula is C7H13Cl2N3O, and it has a molecular weight of 226.10 . More detailed physical and chemical properties might be available in specialized databases or literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Assembly for Synthesis : The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride as a 5-HT7 antagonist through regioselective assembly of fused pyrazole-azepine heterocycles has been demonstrated. This process involves palladium coupling and selective alkylation for constructing the heterocyclic core, advancing clinical candidates for further research (Dvorak et al., 2021).

  • Glycine Antagonists and Biological Effects : Structurally related compounds have been synthesized and evaluated as glycine antagonists, showing equipotency with the subject compound during microelectrophoretic ejection near cat spinal neurons. These compounds offer insights into receptor interactions and potential therapeutic applications (Brehm et al., 1986).

Pharmacological Applications

  • Antihypertensive Agents : A study on pyrroloazepine derivatives, structurally related to 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride, evaluated their potential as antihypertensive agents with antiplatelet aggregation activity. This research highlights the therapeutic potential of related compounds in managing hypertension and associated conditions (Mizuno et al., 1999).

  • Antimicrobial and Anti-inflammatory Activities : Novel dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized and demonstrated significant antimicrobial activity, potent anti-inflammatory, and analgesic activities, underscoring the chemical versatility and potential biomedical applications of compounds within this structural class (Rajanarendar et al., 2013).

properties

IUPAC Name

2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c11-7-5-1-3-8-4-2-6(5)9-10-7;/h8H,1-4H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFNSRUVNIYHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride
Reactant of Route 2
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride
Reactant of Route 3
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride
Reactant of Route 4
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride
Reactant of Route 5
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride
Reactant of Route 6
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride

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